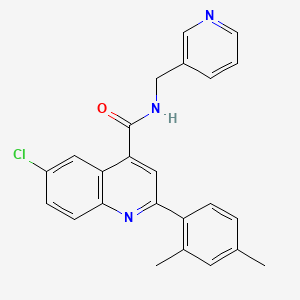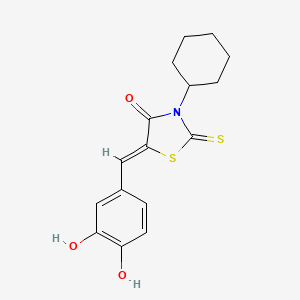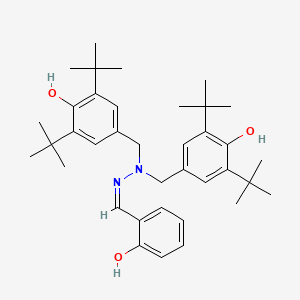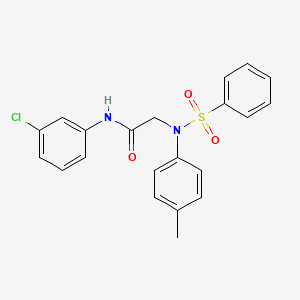
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been recently studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
作用机制
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide inhibits the activity of the transcription factor NF-κB, which plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB activity, this compound can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and promote apoptosis. It has also been shown to have a favorable safety profile in animal studies.
实验室实验的优点和局限性
One of the advantages of using 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the role of NF-κB in various diseases and to investigate the potential therapeutic applications of NF-κB inhibitors. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One potential direction is the investigation of its therapeutic potential in autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another direction is the development of more potent and selective NF-κB inhibitors based on the structure of this compound. Additionally, the combination of this compound with other therapies, such as chemotherapy and immunotherapy, should be explored for its potential synergistic effects.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its mechanism of action has been extensively investigated, and its efficacy has been demonstrated in preclinical studies. While there are limitations to its use in lab experiments, the future directions for the study of this compound are numerous and exciting.
合成方法
The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-chloro-2-(2,4-dimethylphenyl)-4-quinolinecarboxylic acid with N-(3-pyridinylmethyl)amine in the presence of a coupling agent. The resulting product is then purified using chromatography. This method has been optimized to yield high purity and high yield of this compound.
科学研究应用
6-chloro-2-(2,4-dimethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown efficacy in inhibiting the growth of cancer cells and reducing inflammation. Its mechanism of action has also been investigated in detail.
属性
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-15-5-7-19(16(2)10-15)23-12-21(20-11-18(25)6-8-22(20)28-23)24(29)27-14-17-4-3-9-26-13-17/h3-13H,14H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXGPHBUPLFSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5972508.png)


![6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5972541.png)
![1-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B5972546.png)
![1-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)azepane](/img/structure/B5972553.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B5972559.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)
![ethyl 4-(aminocarbonyl)-5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5972566.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-oxo-2-phenylacetamide](/img/structure/B5972590.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)